molecular formula C15H31NO6 B1202969 Mega-8 CAS No. 85316-98-9

Mega-8

Cat. No.: B1202969
CAS No.: 85316-98-9
M. Wt: 321.41 g/mol
InChI Key: SBWGZAXBCCNRTM-CTHBEMJXSA-N
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Biochemical Analysis

Biochemical Properties

N-Octanoyl-N-methylglucamine plays a crucial role in biochemical reactions due to its high solubilizing power and non-denaturing properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubilization and stabilization. For instance, it has been used to assess the disordered N-terminus of protein kinase A (PKA) and to investigate the usefulness of sugar surfactants as solubilizing agents in parenteral formulations . The compound’s ability to solubilize proteins without interfering with their monitoring at 280 nm makes it an invaluable reagent in biochemical research.

Cellular Effects

N-Octanoyl-N-methylglucamine affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its role in stabilizing microemulsions, which can be used as templates for drug delivery systems . These microemulsions can enhance the cytotoxic effect of encapsulated drugs on tumor cells, indicating the potential of N-Octanoyl-N-methylglucamine in cancer therapy.

Molecular Mechanism

The molecular mechanism of N-Octanoyl-N-methylglucamine involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As a non-ionic detergent, it solubilizes proteins by disrupting hydrophobic interactions within the protein structure, thereby maintaining their native conformation . This property allows researchers to study proteins in their functional state, providing insights into their biochemical roles and interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Octanoyl-N-methylglucamine can change over time. The compound is known for its stability and high solubilizing power, which are maintained over extended periods. Its effectiveness may decrease if not stored properly, as it is sensitive to temperature and light . Long-term studies have shown that N-Octanoyl-N-methylglucamine remains effective in solubilizing proteins and maintaining their stability, making it a reliable reagent for biochemical research.

Dosage Effects in Animal Models

The effects of N-Octanoyl-N-methylglucamine vary with different dosages in animal models. At lower doses, it effectively solubilizes proteins and enhances drug delivery without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of cellular membranes . These findings highlight the importance of optimizing the dosage of N-Octanoyl-N-methylglucamine to achieve the desired biochemical effects while minimizing potential side effects.

Metabolic Pathways

N-Octanoyl-N-methylglucamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role in solubilizing proteins and stabilizing microemulsions suggests that it may influence metabolic processes by facilitating the delivery of bioactive compounds to target cells

Transport and Distribution

Within cells and tissues, N-Octanoyl-N-methylglucamine is transported and distributed through interactions with transporters and binding proteins. Its high solubilizing power allows it to penetrate cellular membranes and reach intracellular targets, enhancing the delivery of encapsulated drugs and other bioactive compounds . The compound’s distribution within cells is influenced by its physicochemical properties, including its hydrophobicity and molecular size.

Subcellular Localization

N-Octanoyl-N-methylglucamine exhibits specific subcellular localization, which affects its activity and function. It is known to localize in cellular membranes and organelles, where it interacts with membrane proteins and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct N-Octanoyl-N-methylglucamine to specific compartments within the cell. Understanding its subcellular localization is crucial for optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: MEGA-8 is synthesized through the acylation of N-methylglucamine with octanoyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: MEGA-8 primarily undergoes non-reactive interactions due to its nonionic nature. it can participate in:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

MEGA-8 is extensively used in various scientific research fields:

Comparison with Similar Compounds

  • N-decanoyl-N-methylglucamine (MEGA-10)
  • N-dodecanoyl-N-methylglucamine (MEGA-12)
  • N-hexanoyl-N-methylglucamine (MEGA-6)

Comparison:

This compound stands out due to its balanced hydrophobic and hydrophilic properties, making it a versatile and widely used detergent in various research applications.

Properties

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWGZAXBCCNRTM-CTHBEMJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501005802
Record name 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501005802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85316-98-9
Record name N-Octanoyl-N-methylglucamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85316-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mega 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085316989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501005802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucitol, 1-deoxy-1-[methyl(1-oxooctyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OCTANOYL N-METHYLGLUCAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-octanoyl-N-methylglucamine impact the properties of metal complexes, and what are the potential applications?

A1: N-octanoyl-N-methylglucamine (L8) can act as a ligand, forming complexes with metal ions like Gadolinium (III) []. These complexes, with a stoichiometry of 1:2 (metal:ligand), exhibit enhanced relaxivity properties compared to commercially available contrast agents like gadopentetate dimeglumine (Magnevist) []. This enhanced relaxivity is attributed to the increased molecular weight and slower molecular rotation of the complexes []. When incorporated into liposomes, these Gadolinium (III) complexes also increase the zeta potential of the vesicles []. These properties make these complexes promising candidates for use as contrast agents in Magnetic Resonance Imaging (MRI).

Q2: Does the length of the alkyl chain in N-alkyl-N-methylglucamine derivatives affect their interaction with metal ions?

A2: Yes, the length of the alkyl chain in N-alkyl-N-methylglucamine derivatives can influence their interaction with metal ions. Research has shown that both N-octanoyl-N-methylglucamine (L8) and N-decanoyl-N-methylglucamine (L10) can form complexes with Gadolinium (III) []. While both demonstrate potential as MRI contrast agents, further research is needed to fully elucidate the impact of alkyl chain length on complex stability, relaxivity, and other relevant properties. Additionally, a separate study investigated the influence of N-octanoyl-N-methylglucamine on the kinetics and mechanism of Zn2+ ions electroreduction [], suggesting a potential role in electrochemical applications.

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